molecular formula C17H11Cl2NO2 B2892856 (4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone CAS No. 1707562-63-7

(4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B2892856
CAS No.: 1707562-63-7
M. Wt: 332.18
InChI Key: XXQQXIKPIGNTLE-UHFFFAOYSA-N
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Description

“(4,6-Dichloroquinolin-3-yl)(4-methoxyphenyl)methanone” is a chemical compound with the molecular formula C17H11Cl2NO2 . It is listed in various chemical databases and suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a dichloroquinolinyl group and a methoxyphenyl group connected by a methanone bridge . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 332.18 . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Alkaloid Synthesis

  • A study on the leaves of Beilschmiedia brevipes led to the discovery of new benzylisoquinoline alkaloids, demonstrating the role of quinolinyl derivatives in natural product chemistry and potential pharmacological applications (Pudjiastuti et al., 2010).

Fluorescent Labeling Reagents

  • Quinolone derivatives, such as 6-methoxy-4-quinolone, have been identified as novel fluorophores with strong fluorescence in aqueous media, highlighting their application in biomedical analysis and as fluorescent labeling reagents (Hirano et al., 2004).

Parkinson's Disease Imaging

  • The synthesis of HG-10-102-01 and its application as a PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the use of quinolinyl derivatives in neuroimaging and the study of neurodegenerative diseases (Wang et al., 2017).

Antimalarial Research

  • Quinoline amino alcohols have been synthesized and evaluated for their antimalarial properties, suggesting the potential of quinolinyl derivatives in developing new antimalarial drugs (Lutz & Sanders, 1976).

Properties

IUPAC Name

(4,6-dichloroquinolin-3-yl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)17(21)14-9-20-15-7-4-11(18)8-13(15)16(14)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQQXIKPIGNTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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